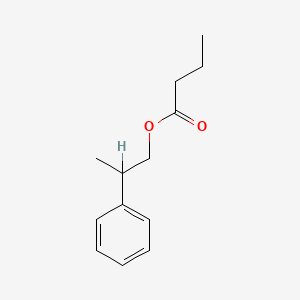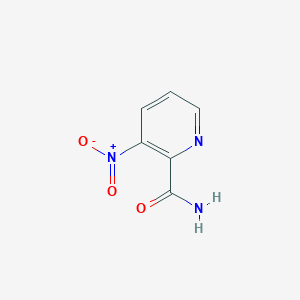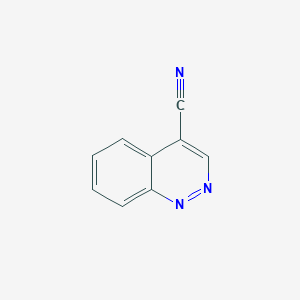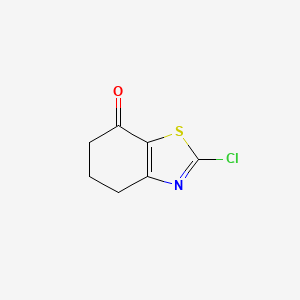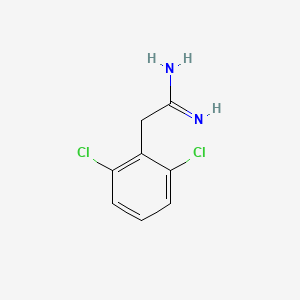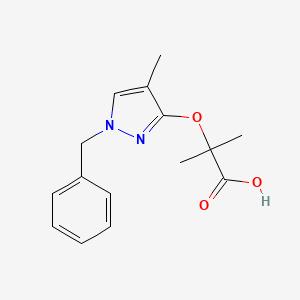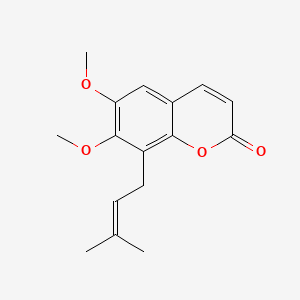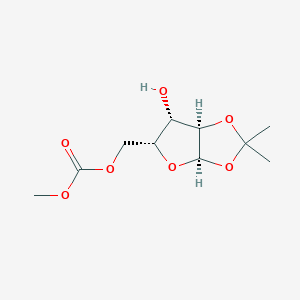
5-O-Carbomethoxy-1,2-O-isopropylidene-D-xylofuranose
Overview
Description
5-O-Carbomethoxy-1,2-O-isopropylidene-D-xylofuranose is a key intermediate in the synthesis of various compounds used in the biomedical industry . It plays a crucial role in the development of drugs targeting diseases such as cancer and viral infections . It has a molecular formula of C10H16O7 and a molecular weight of 248.23 .
Synthesis Analysis
This compound is a valuable compound widely utilized in biomedical research . It is commonly used as a starting material for the synthesis of various pharmaceuticals, particularly those targeting specific diseases like cancer, diabetes, and viral infections . The 3-OH group can be directly manipulated, the 5,6-O-isopropylidene protection is selectively cleavable; oxidation and reduction of the 3-OH leads to an allofuranose derivative .Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES stringO[C@@H]1C@(C)O2)([H])[C@]2([H])O[C@@H]1COC(OC)=O . The InChI string is 1S/C10H16O7/c1-10(2)16-7-6(11)5(15-8(7)17-10)4-14-9(12)13-3/h5-8,11H,4H2,1-3H3/t5-,6+,7-,8-/m1/s1 . Chemical Reactions Analysis
The compound is a key intermediate in the synthesis of various compounds used in the biomedical industry . It plays a crucial role in the development of drugs targeting diseases such as cancer and viral infections . The 3-OH group can be directly manipulated, the 5,6-O-isopropylidene protection is selectively cleavable; oxidation and reduction of the 3-OH leads to an allofuranose derivative .Physical And Chemical Properties Analysis
The compound has a molecular formula of C10H16O7 and a molecular weight of 248.23 . It is stored at -20°C .Scientific Research Applications
Synthesis of Polycyclic Carbohydrates
5-O-Carbomethoxy-1,2-O-isopropylidene-D-xylofuranose serves as a precursor for the synthesis of condensed polycyclic carbohydrates. This process involves cyclization to create highly reactive cyclic enamines, enabling the formation of extra rings fused to the sugar backbone. The characteristics of the resulting compounds, including their strained nature and potential functionalization, were studied through X-ray diffraction analysis and NMR studies (Cordeiro et al., 2007).
Creation of Novel Carbohydrate Intermediates
The transformation of 5-O-Carbomethoxy-1,2-O-isopropylidene-D-xylofuranose into novel carbohydrate intermediates has been achieved. These intermediates can be efficiently converted into unique cyclic sugar derivatives with unusual molecular skeletons, offering a route to synthesize a diverse array of products (Cordeiro et al., 2006).
Development of Ferrocene-Carbohydrate Amides
This compound has been used in the preparation of new ferrocene-carbohydrate amides derived from pentose and hexose sugar derivatives. These compounds exhibit notable properties such as cytotoxicity, antimicrobial activity, antioxidant properties, and are stable under physiological conditions. Their electronic and optical properties were also explored (Trivedi et al., 2012).
Enantioselective Reactions in Organic Chemistry
5-O-Carbomethoxy-1,2-O-isopropylidene-D-xylofuranose derivatives have been used as chiral catalysts for enantioselective reactions, particularly for the addition of diethylzinc to aldehydes. This demonstrates its utility in asymmetric synthesis and enantioselective catalysis (Cho & Kim, 1996).
Role in Synthetic Precursor Formation
The compound serves as a starting point for generating synthetic precursors like cyclic enamines. These precursors are crucial for producing fused cyclic sugar derivatives with unique molecular structures, which are potential candidates for drug analogues and other applications in organic synthesis (Cordeiro et al., 2006).
Applications in Structural Analysis
The compound has been instrumental in structural analysis studies, such as in the synthesis and analysis of 5-deoxy-3-O-methyl-5-C-[(R)- and (S)-phenylphosphinothioyl]-α- and β-D-xylopyranoses. These studies contribute to the understanding of sugar analogues and their potential applications in various fields of chemistry (Hanaya et al., 1988).
Future Directions
properties
IUPAC Name |
[(3aR,5R,6S,6aR)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methyl methyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O7/c1-10(2)16-7-6(11)5(15-8(7)17-10)4-14-9(12)13-3/h5-8,11H,4H2,1-3H3/t5-,6+,7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGDOHLQEKFUTGN-ULAWRXDQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(C(OC2O1)COC(=O)OC)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@H]([C@H](O[C@@H]2O1)COC(=O)OC)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-O-Carbomethoxy-1,2-O-isopropylidene-D-xylofuranose | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



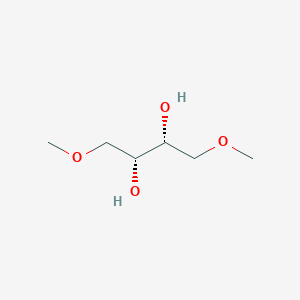
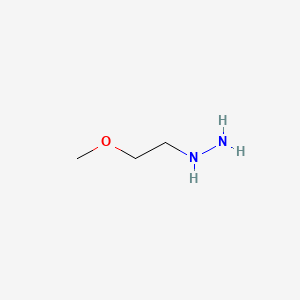
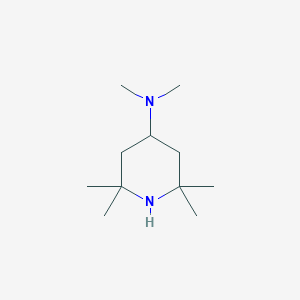
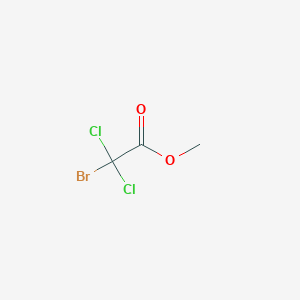
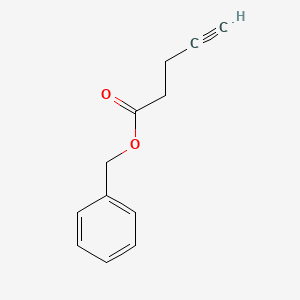
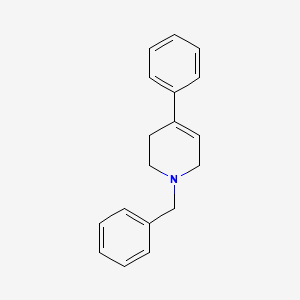
![1-[(4-Nitrophenyl)azo]naphthalen-2-amine](/img/structure/B1594371.png)
